C=S Thiocarbonyl vs. C=O Carbonyl: Class-Level Antibacterial Potency Advantage of Quinazoline-4-Thiones Over Quinazolin-4-Ones
In a head-to-head antibacterial evaluation of five trisubstituted quinazolones and eight trisubstituted quinazoline-4-thiones using a standardized microdilution method, the quinazoline-4-thiones were found to be generally more active than the corresponding quinazolones across a panel including S. aureus, E. coli, B. cereus, C. albicans, and P. aeruginosa [1]. Six quinazoline derivatives exhibited higher antibacterial effect than ampicillin against P. aeruginosa, and four derivatives produced a significant effect on E. coli [1]. Although this study did not include the target compound specifically, the class-level inference is that the C=S pharmacophore—present in CAS 49579-50-2—confers intrinsically greater antibacterial activity than its C=O isostere CAS 49579-18-2. In a separate enzyme inhibition context, quinazolinethione compound 25 exhibited an IC₅₀ of 0.074 μM against PDE7A, comparable to the reference inhibitor BRL50481 (IC₅₀ = 0.072 μM), while the most potent quinazolinone (compound 9) showed IC₅₀ = 0.096 μM [2]. The consistent directional advantage of thione over oxo across antibacterial and enzymatic assays supports the differentiated procurement rationale for CAS 49579-50-2.
| Evidence Dimension | Antibacterial activity (qualitative class comparison: quinazoline-4-thiones vs. quinazolones) |
|---|---|
| Target Compound Data | CAS 49579-50-2 is a quinazoline-4-thione; class-level antibacterial advantage inferred from published series [1]. |
| Comparator Or Baseline | Quinazolin-4-ones (general class); direct oxo isostere: CAS 49579-18-2 (6-fluoro-2-methyl-3-(4-nitrophenyl)quinazolin-4(3H)-one). |
| Quantified Difference | Quinazoline-4-thiones generally more active than quinazolones (qualitative); six quinazolines more active than ampicillin against P. aeruginosa. In PDE7A assay: thione compound 25 IC₅₀ = 0.074 μM vs. oxo compound 9 IC₅₀ = 0.096 μM. |
| Conditions | Antibacterial: microdilution method against S. aureus, E. coli, B. cereus, C. albicans, P. aeruginosa [1]. PDE7A: in vitro enzymatic inhibition assay with recombinant PDE7A, BRL50481 as reference [2]. |
Why This Matters
Procurement of the thione (CAS 49579-50-2) rather than the more common oxo analog (CAS 49579-18-2) is justified by class-level evidence of superior antibacterial and enzymatic inhibitory potency, reducing the risk of selecting a suboptimal scaffold for antimicrobial or enzyme-targeted screening campaigns.
- [1] Jantová, S.; Špirková, K.; Stankovský, Š.; Mrvová, A.; Čipák, L. Antibacterial effects of trisubstituted quinazoline derivatives. Folia Microbiologica 2000, 45 (2), 133–137. DOI: 10.1007/BF02817412. View Source
- [2] Elfeky, S. M.; Gineinah, M. M.; Khayat, M. T.; et al. Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors. Archiv der Pharmazie 2020, 353 (1), e1900211. DOI: 10.1002/ardp.201900211. View Source
